molecular formula C11H11N3O2 B8295652 N'-Hydroxy[(quinolin-8-yl)oxy]ethanimidamide CAS No. 58889-03-5

N'-Hydroxy[(quinolin-8-yl)oxy]ethanimidamide

Cat. No. B8295652
Key on ui cas rn: 58889-03-5
M. Wt: 217.22 g/mol
InChI Key: XNRPKYTXWNJHGR-UHFFFAOYSA-N
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Patent
US04851033

Procedure details

A solution of 6.4 g of hydroxylamine hydrochloride in 10 ml of water and 6.4 g of potassium carbonate in 10 ml of water is added dropwise at room temperature, within 15 minutes, to 15.8 g of 8-(cyanomethoxy)-quinoline in 100 ml of ethanol, in the course of which the reaction mixture warms up to 30° C. After 3 hours' stirring at room temperature, the reaction mixture is diluted with 250 ml of water; it is subsequently filtered, and the residue is washed with water and dried. There is thus obtained 2-(8-quinolinoxy)-acetamide oxime in the form of light-brown powder, m.p. 201°-204° C. (decomposition).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][OH:3].C(=O)([O-])[O-].[K+].[K+].[C:10]([CH2:12][O:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[N:22]=[CH:21][CH:20]=[CH:19]2)#[N:11]>O.C(O)C>[N:22]1[C:23]2[C:18](=[CH:17][CH:16]=[CH:15][C:14]=2[O:13][CH2:12][C:10](=[N:2][OH:3])[NH2:11])[CH:19]=[CH:20][CH:21]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15.8 g
Type
reactant
Smiles
C(#N)COC=1C=CC=C2C=CC=NC12
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 3 hours' stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
warms up to 30° C
FILTRATION
Type
FILTRATION
Details
it is subsequently filtered
WASH
Type
WASH
Details
the residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N1=CC=CC2=CC=CC(=C12)OCC(N)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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